

# Thermodynamic Properties of Diisopropylbenzene Isomers: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,2-Diisopropylbenzene

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This technical guide provides a comprehensive overview of the core thermodynamic properties of diisopropylbenzene (DIPB) isomers: ortho (o-), meta (m-), and para (p-).

Diisopropylbenzenes are aromatic hydrocarbons with the chemical formula  $C_{12}H_{18}$ .<sup>[1]</sup>

Understanding the distinct thermodynamic characteristics of each isomer is crucial for their application in chemical synthesis, as solvents, and as intermediates in the production of various commercially significant materials.<sup>[1]</sup>

## Core Thermodynamic Data

The thermodynamic properties of the three diisopropylbenzene isomers are summarized in the tables below for easy comparison. These values are critical for predicting the behavior of these compounds in various chemical and physical processes.

## Physical Properties

Property	o-Diisopropylbenzene	m-Diisopropylbenzene	p-Diisopropylbenzene
Melting Point (°C)	-57	-63	-17
Boiling Point (°C)	205	203	210
Density (g/cm <sup>3</sup> at 20°C)	Data not readily available	0.857	0.857

Note: The density for o-diisopropylbenzene is not widely reported in the reviewed literature.

## Enthalpy of Formation

The standard enthalpy of formation ( $\Delta H_f^\circ$ ) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

Isomer	Standard Enthalpy of Formation (Liquid Phase, kJ/mol)
o-Diisopropylbenzene	Experimental data not readily available in reviewed literature[2]
m-Diisopropylbenzene	-132.30
p-Diisopropylbenzene	-134.1 to -134.2

## Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard protocols for measuring the key properties discussed in this guide.

### Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range and is a

key indicator of purity.[3] A common and reliable method for determining the melting point is through the use of a Mel-Temp apparatus.

Protocol using a Mel-Temp Apparatus:

- **Sample Preparation:** A small amount of the crystalline solid is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][5] The tube is then tapped gently to ensure the sample is compact at the bottom.[4][5]
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of the Mel-Temp apparatus. A thermometer is inserted into the designated port to monitor the temperature of the block.[4]
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[4] The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the heating block, the sample, and the thermometer.[4][6]
- **Observation and Measurement:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[5] For a pure compound, this range should be narrow, typically 0.5-1°C.[3]

## Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7]

Protocol using the Thiele Tube Method:

- **Sample Preparation:** A small amount of the liquid (a few drops) is placed in a small test tube (fusion tube).[8] A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[8]
- **Apparatus Setup:** The fusion tube containing the sample and inverted capillary is attached to a thermometer using a rubber band. This assembly is then placed in a Thiele tube containing

a high-boiling point liquid (such as mineral oil or silicone oil) so that the sample is immersed in the oil bath.[7][8]

- **Heating:** The side arm of the Thiele tube is gently heated with a small flame.[8] This design promotes convection currents that ensure uniform heating of the oil bath.[8]
- **Observation and Measurement:** As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

## Determination of Density

Density is the mass of a substance per unit volume. For liquids, a pycnometer provides a precise method for determining density.[9] A pycnometer is a glass flask with a precisely known volume.

Protocol using a Pycnometer:

- **Preparation:** The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately measured using an analytical balance.
- **Sample Filling:** The pycnometer is filled with the liquid sample, taking care to avoid the formation of air bubbles.
- **Temperature Equilibration:** The filled pycnometer is placed in a thermostatic bath to bring the liquid to a specific temperature (e.g., 20°C), as density is temperature-dependent.[9]
- **Volume Adjustment and Weighing:** The stopper, which has a fine capillary, is inserted. Excess liquid will be forced out through the capillary, ensuring the pycnometer is filled to its exact calibrated volume. The exterior of the pycnometer is carefully dried, and its total mass is measured.
- **Calculation:** The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

## Determination of Enthalpy of Formation via Bomb Calorimetry

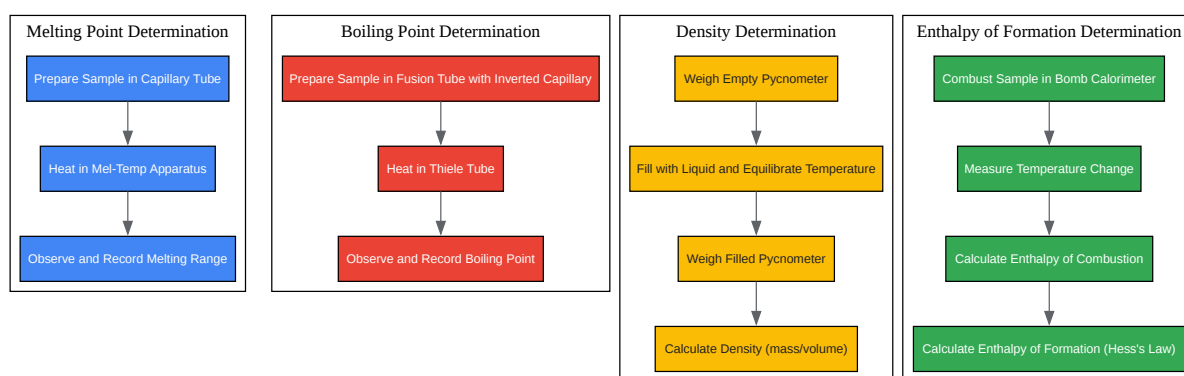
The standard enthalpy of formation of a compound is often determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter. This technique measures the heat released during a combustion reaction at constant volume.<sup>[10]</sup>

Protocol for Bomb Calorimetry:

- **Sample Preparation:** A precisely weighed sample of the liquid (typically pelletized if solid) is placed in a sample holder within a strong, sealed container called a "bomb".<sup>[10]</sup> A fuse wire is attached to the electrodes, positioned to ignite the sample.<sup>[10]</sup>
- **Assembly and Pressurization:** A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.<sup>[11]</sup>
- **Calorimeter Setup:** The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is sealed, and the initial temperature of the water is recorded.<sup>[11]</sup>
- **Ignition and Temperature Measurement:** The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is monitored and recorded until it reaches a maximum and begins to cool.<sup>[10]</sup>
- **Calculation:** The heat capacity of the calorimeter system is first determined by combusting a substance with a known heat of combustion, such as benzoic acid.<sup>[12]</sup> The heat released by the combustion of the diisopropylbenzene isomer is then calculated using the measured temperature change and the heat capacity of the calorimeter. This value corresponds to the change in internal energy ( $\Delta U$ ) of the combustion reaction. The enthalpy of combustion ( $\Delta H$ ) can then be calculated, and from this, the standard enthalpy of formation ( $\Delta H_f^\circ$ ) of the diisopropylbenzene isomer is determined using Hess's Law and the known enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).<sup>[12]</sup>

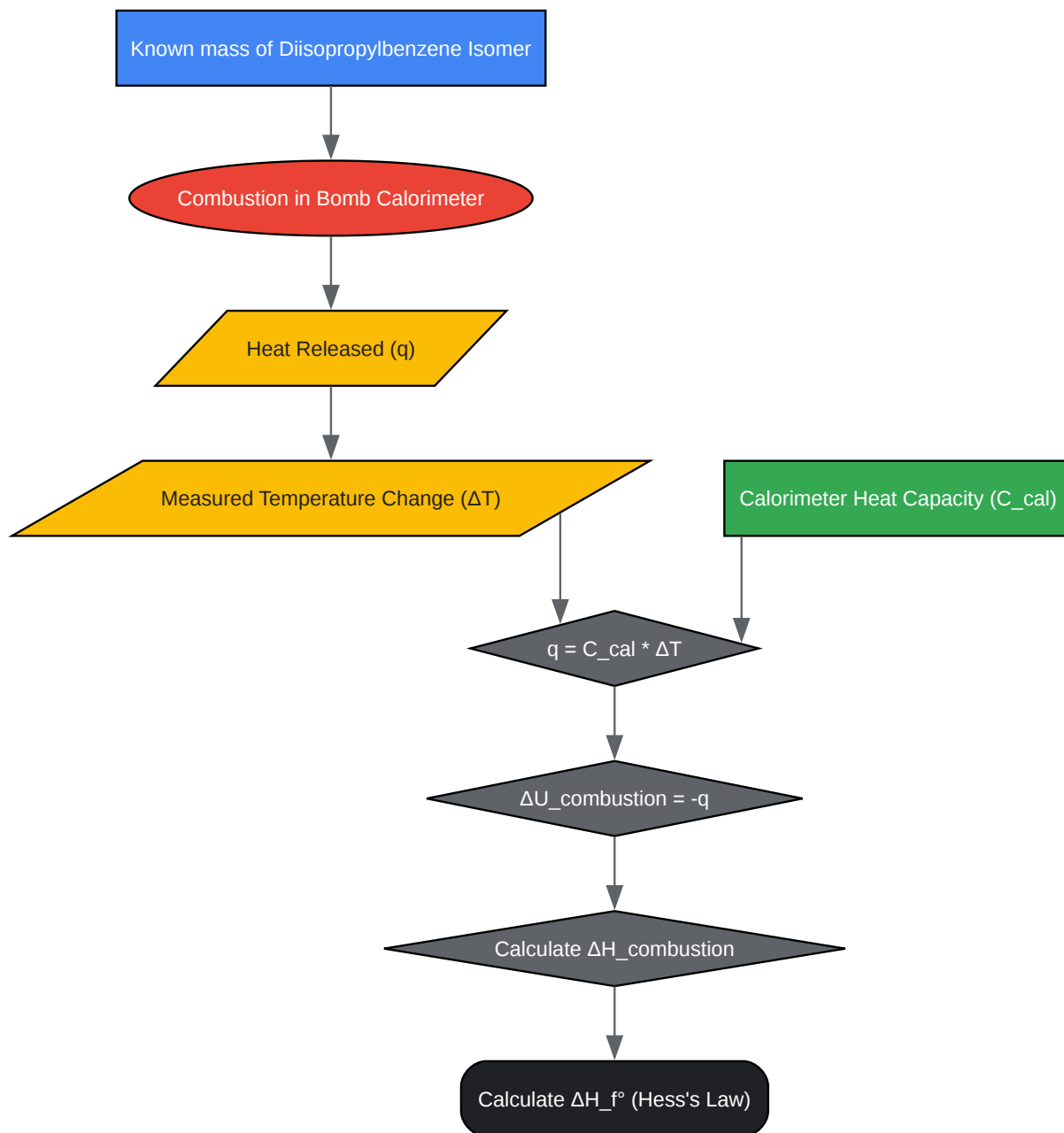
## Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of key thermodynamic properties.



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Caption: Workflow for determining thermodynamic properties.



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Caption: Logical steps in bomb calorimetry analysis.

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